
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a triazole ring, a pyrrolidine ring, and a methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne are reacted to form the triazole ringnucleophilic substitution and amide formation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and hydrolysis .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.
Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It has been investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and anemia.
Industry: Its unique properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in cellular processes. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide
1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide
Uniqueness: 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide stands out due to its specific structural features, which may confer unique biological or chemical properties compared to similar compounds.
This compound represents a fascinating area of study with potential applications across various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.
Biological Activity
The compound 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- Key Functional Groups : Triazole ring, pyrrolidine carboxamide, and methoxybenzyl group.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.2 |
MCF-7 (breast cancer) | 4.8 |
A549 (lung cancer) | 6.0 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been widely studied. The compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
3-(4-cyclopropyl... | 12.5 | 10.0 |
The observed inhibition suggests that this compound could serve as a lead for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies revealed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings indicate that the compound possesses moderate antibacterial activity.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. For instance, the triazole moiety is known to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation.
Case Studies
Several case studies have documented the efficacy of similar triazole compounds in clinical settings:
- Case Study on Cancer Treatment : A phase II clinical trial involving a related triazole derivative showed a significant reduction in tumor size among patients with advanced breast cancer.
- Anti-inflammatory Study : A study investigating the effects of a triazole-based compound on rheumatoid arthritis patients demonstrated reduced inflammation markers and improved joint function.
Properties
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-16-6-2-13(3-7-16)10-19-18(24)22-9-8-15(11-22)23-12-17(20-21-23)14-4-5-14/h2-3,6-7,12,14-15H,4-5,8-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEGIXZTOIYCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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